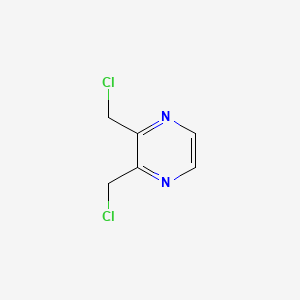

2,3-Bis(chloromethyl)pyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-bis(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYJOYXMZNZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529404 | |

| Record name | 2,3-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51043-75-5 | |

| Record name | 2,3-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Bis Chloromethyl Pyrazine

Direct Synthesis Approaches

Direct methods offer an efficient route to 2,3-bis(chloromethyl)pyrazine, often in a single step from readily available starting materials.

The direct introduction of chloromethyl groups onto a pyrazine (B50134) ring is a potential synthetic route. smolecule.com This type of reaction, a variant of the Friedel-Crafts alkylation, can be accomplished using reagents such as formaldehyde (B43269) and hydrochloric acid. smolecule.com However, the electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution challenging.

A more common and effective direct approach is the free-radical chlorination of 2,3-dimethylpyrazine (B1216465). tandfonline.comnist.govnih.gov This method involves the substitution of hydrogen atoms on the methyl groups with chlorine atoms. researchgate.net The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, or by using ultraviolet (UV) light. researchgate.netresearchgate.net N-Chlorosuccinimide (NCS) is often employed as the chlorinating agent in a solvent like carbon tetrachloride. researchgate.net

The yield of this compound from the radical chlorination of 2,3-dimethylpyrazine is highly dependent on the reaction conditions. tandfonline.com Research has shown that careful management of the reaction during and after the process is crucial for optimizing the yield of the desired α,α'-dichlorinated product. tandfonline.comtandfonline.com Difficulties in achieving high yields are often attributed not to low reactivity or poor radical selectivity, but to subsequent reactions that consume the desired product. tandfonline.comtandfonline.com

One study reported that the chlorination of 2,3-dimethylpyrazine with N-chlorosuccinimide (NCS) and benzoyl peroxide as the initiator in tetrachloromethane resulted in a 64% yield of this compound. tandfonline.com However, increasing the reaction time or the ratio of NCS to the substrate did not improve the yield of the dichlorinated product but instead led to an increase in trichlorinated by-products. tandfonline.com For instance, using a 1:3 substrate-to-NCS ratio for 48 hours resulted in a 60% yield of the trichloride. tandfonline.com

| Starting Material | Chlorinating Agent | Initiator | Yield of this compound | Key By-products | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethylpyrazine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | 64% | α,α,α'-Trichloride (27%), α,α'-Dichloride isomer (9%) | tandfonline.com |

The radical chlorination of 2,3-dimethylpyrazine is often accompanied by the formation of several by-products, which complicates the isolation of the target compound. tandfonline.com The primary by-products are the monochlorinated intermediate, 2-(chloromethyl)-3-methylpyrazine, and over-chlorinated products like 2-(chloromethyl)-3-(dichloromethyl)pyrazine (an α,α,α'-trichloride). tandfonline.com

In a specific experiment, the reaction mixture contained 64% of the desired this compound, 27% of the trichloride, and 9% of an isomeric α,α'-dichloride, which made purification more challenging. tandfonline.com The concept of selectivity in radical chlorination is crucial; while chlorination is generally less selective than bromination, reaction conditions can be tuned to favor the desired product. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The formation of multiple products is a consequence of the comparable reactivity of the remaining methyl hydrogens after the first and second chlorination steps. masterorganicchemistry.com

| Product | Percentage in Mixture (%) | Reference |

|---|---|---|

| This compound (α,α'-dichloride) | 64 | tandfonline.com |

| α,α,α'-Trichloride | 27 | tandfonline.com |

| α,α'-Dichloride Isomer | 9 | tandfonline.com |

To better understand the factors influencing reactivity and selectivity in the chlorination of N-heteroarenes like dimethylpyrazine, theoretical calculations have been performed. tandfonline.comtandfonline.com These studies help to elucidate why challenges arise in the functionalization of methyl groups on such compounds. tandfonline.com The calculations support experimental findings that issues with low yields of the desired dichlorides are not primarily due to inherent radical selectivity but are instead linked to post-halogenation reactions that degrade the product. tandfonline.comtandfonline.com

Radical Chlorination Techniques

Multi-step Synthetic Routes

Besides direct chlorination, this compound can be synthesized through multi-step pathways. One such route starts from 2,3-pyridinedicarboxylic acid. researchgate.net Another viable method involves the conversion of 2,3-bis(hydroxymethyl)pyrazine to the corresponding dichloride. scispace.com This transformation can be achieved using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. researchgate.netscispace.com This approach, involving the conversion of a diol to a dihalide, is a standard synthetic procedure that offers an alternative to direct radical halogenation. tandfonline.com

Derivatization from Pyrazine Precursors

The most common and direct methods for preparing this compound involve the derivatization of readily available pyrazine precursors. One established route starts from 2,3-dimethylpyrazine. researchgate.net Another key precursor is pyrazine-2,3-dimethanol, which can be converted to the target compound through chlorination.

The chlorination of the diol is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). acs.orgwikipedia.org This reaction involves the conversion of the hydroxyl groups of the alcohol into chloromethyl groups. The mechanism proceeds by the reaction of the alcohol with thionyl chloride, which forms an intermediate that subsequently yields the alkyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). masterorganicchemistry.com This method is analogous to the synthesis of other heterocyclic chloromethyl compounds. acs.org The use of thionyl chloride is a well-established method for converting alcohols to alkyl chlorides and carboxylic acids to acid chlorides. wikipedia.orgmasterorganicchemistry.com

Another synthetic approach involves the radical chlorination of 2,5-dimethylpyrazine (B89654) using N-chlorosuccinimide (NCS) in the presence of a radical initiator like dibenzoyl peroxide (BPO). conicet.gov.ar While this study focused on the 2,5-isomer, the principles of radical chlorination are broadly applicable in pyrazine chemistry. conicet.gov.ar

Strategic Incorporations into Complex Molecular Architectures

The two reactive chloromethyl groups on the pyrazine ring make this compound a valuable building block for synthesizing larger, more complex molecules. Its bifunctionality allows it to be used in reactions to form macrocycles and extended ligand systems. For instance, it serves as a key intermediate in the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds through annulation with diethyl acetamido malonate. researchgate.net

The compound is utilized in the construction of nitrogen-containing ligands for coordination chemistry. mdpi.com These pyrazine-based ligands are of interest because they can facilitate electronic communication between metal centers in polynuclear structures. massey.ac.nz For example, bis(chloromethyl)pyrazine derivatives are reacted with other molecules, such as 2-(sulfanylmethyl)pyridine, through base coupling to create new, larger ligands capable of forming coordination polymers with metal ions like silver(I). researchgate.net The ability of the chloromethyl groups to react with nucleophiles like amines, thiols, and hydroxyls allows for the assembly of intricate, multi-component supramolecular structures.

Emerging Synthetic Strategies

To improve efficiency, yield, and environmental footprint, researchers are exploring modern synthetic techniques for pyrazine chemistry, including microwave-assisted synthesis and advanced catalytic methods.

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved purity of products. sciforum.net This technique has been successfully applied to the synthesis of various pyrazine derivatives. mdpi.comniscpr.res.in

The benefits of microwave irradiation are attributed to the direct interaction of microwaves with the molecules in the reaction mixture, leading to efficient and uniform heating. sciforum.net This method has been employed for one-pot syntheses of pyrazine derivatives of pentacyclic triterpenoids and for the preparation of quinoxalines and pyrido[2,3b]pyrazines, often without the need for solvents or catalysts. mdpi.comniscpr.res.inresearchgate.net For example, the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides using microwave assistance resulted in higher yields and shorter reaction times compared to traditional methods. sciforum.net Similarly, pyrazoline derivatives have been synthesized from chalcones and hydrazine (B178648) derivatives under microwave irradiation, demonstrating the broad applicability of this technology. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | sciforum.net |

| Yields | Often Moderate | Generally Higher | sciforum.net |

| Energy Efficiency | Lower (heats vessel) | Higher (heats reactants directly) | sciforum.net |

| Side Products | More likely | Often reduced | sciforum.net |

Catalytic Approaches to Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds, including pyrazines. rsc.org Although the electron-deficient nature of the pyrazine ring can present challenges, various catalytic systems have been developed to effectively form new carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed reactions are the most prominent in this area. rsc.orgthieme-connect.comnih.gov These include:

Suzuki Coupling: Reacting halopyrazines with organoboron compounds, this method is valued for its broad scope and tolerance of various functional groups. rsc.org

Stille Coupling: This reaction pairs stannylated pyrazines with halides or pseudohalides. rsc.org

Sonogashira Coupling: Used for coupling terminal alkynes with halopyrazines, this reaction has been well-explored in pyrazine chemistry. rsc.org

Heck Coupling: This involves the reaction of pyrazines with alkenes. thieme-connect.comresearchgate.net

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling amines with halopyrazines. thieme-connect.comresearchgate.net

A more recent development is the direct C-H activation/functionalization of the pyrazine ring. nih.govmdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials (like halopyrazines), making it a more atom-economical strategy. researchgate.net For example, iron-catalyzed cross-coupling of pyrazine with arylboronic acids via C-H functionalization has been reported to give monoarylated products in good yields. nih.gov Similarly, ruthenium-catalyzed C-H bond activation has been used to prepare highly conjugated pyrazine derivatives. mdpi.com

| Reaction Type | Catalyst System (Example) | Substrates (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium-based | Bromopyrazine + Arylboronic acid | Aryl-substituted pyrazine | rsc.orgnih.gov |

| Sonogashira Coupling | Pd(allyl)Cl]₂/PPh₃ | Chloropyrazine + Phenylacetylene | Alkynyl-substituted pyrazine | rsc.org |

| Kumada Coupling | Nickel-based | Fluoropyrazine + Phenylmagnesium chloride | Phenyl-substituted pyrazine | rsc.org |

| Direct C-H Arylation | Fe(acac)₂ / K₂S₂O₈ | Pyrazine + Arylboronic acid | Monoarylated pyrazine | nih.gov |

| Direct C-H Arylation | Ru(II)/carboxylate/PPh₃ | 2,3-Diphenylpyrazine + Aryl halide | Ortho-arylated diphenylpyrazine | mdpi.com |

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of safety, cost, and environmental impact. acs.org The common laboratory synthesis using thionyl chloride as both a reagent and a solvent is not easily scalable due to the hazardous nature of thionyl chloride and issues with its disposal. researchgate.netacs.org

Process optimization focuses on finding alternative solvents and reaction conditions that are safer and more environmentally acceptable for large-scale operations. acs.org For the analogous synthesis of 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, a study found that using thionyl chloride in a solvent like toluene (B28343) with a catalytic amount of dimethylformamide (DMF) provided a safe and scalable process. researchgate.netacs.org This avoids using thionyl chloride as the bulk solvent, mitigating some of the risks. Careful control of reagent addition rates and temperature is crucial to manage the exothermic nature of the chlorination reaction and prevent runaway scenarios.

Reaction Calorimetry Studies

Reaction calorimetry is a critical tool for assessing the thermal hazards of a chemical process before scale-up. acs.org It measures the heat evolved during a reaction, providing essential data on reaction rates, thermal accumulation, and the potential for a thermal runaway.

In the development of a scalable synthesis for the closely related 2,3-bis(chloromethyl)pyridine, reaction calorimetry was used to evaluate several chlorination procedures. researchgate.netacs.org These studies identified potentially hazardous incompatibilities between reagents and solvents. For instance, the use of thionyl chloride in methyl tert-butyl ether (MTBE) was found to be particularly dangerous on a large scale due to solvent decomposition in the presence of HCl, leading to the rapid outgassing of large volumes of isobutylene. acs.org By contrast, calorimetric data for the reaction in a toluene/DMF system showed a manageable heat of reaction and a predictable outgassing rate, confirming its suitability for safe scale-up to produce multi-kilogram quantities. acs.org Such studies are indispensable for establishing safe operating limits and developing emergency shutdown procedures for the industrial production of this compound.

Hazardous Reagent/Solvent Incompatibilities

The synthesis of chloromethylated heterocyclic compounds, including this compound, often involves reactive chlorinating agents that can exhibit hazardous incompatibilities with certain solvents. Research into the scale-up of processes for analogous compounds like 2,3-bis(chloromethyl)pyridine hydrochloride has identified significant potential hazards. researchgate.net The synthesis of this compound typically starts from 2,3-dimethylpyrazine, a route that can involve similar chlorination steps. researchgate.net

One of the most notable incompatibilities arises during chlorination reactions using thionyl chloride. While effective on a small scale, the use of thionyl chloride in solvents such as methyl tert-butyl ether (MTBE) is particularly dangerous. researchgate.net In the presence of hydrogen chloride (HCl), which is generated during the reaction, MTBE can decompose. This decomposition leads to the rapid outgassing of large volumes of isobutylene, presenting a significant risk of over-pressurization in a reactor. researchgate.net

Furthermore, post-halogenation reactions can occur on the desired product, leading to impurities and potential stability issues. The α-chloromethyl derivatives themselves can be unstable. researchgate.net The choice of solvent is also critical to avoid unwanted side reactions; for instance, the reaction of related bis(chloromethyl)pyrazines with sodium alkoxide shows that the product distribution is dependent on the solvent used. researchgate.net

| Reagent | Incompatible Solvent/Condition | Hazard | Reference |

|---|---|---|---|

| Thionyl chloride | Methyl tert-butyl ether (MTBE) in the presence of HCl | Solvent decomposition and rapid outgassing of isobutylene, leading to potential reactor over-pressurization. | researchgate.net |

| This compound (Product) | Strong bases (e.g., sodium alkoxide) | Potential for unexpected side reactions and product distribution dependent on solvent conditions. | researchgate.net |

| Chlorinating Agents (general) | Uncontrolled post-halogenation conditions | Formation of unstable byproducts and degradation of the desired product. | researchgate.net |

Environmental and Economic Considerations in Industrial Synthesis

Economic Factors: The cost of production is a primary determinant in industrial processes. d-nb.info This includes the price of raw materials, such as the 2,3-dimethylpyrazine precursor, and the reagents used for chlorination. researchgate.net For many specialty chemicals, including pyrazine derivatives, the efficiency of the synthetic route directly impacts the final product's cost. d-nb.info Processes that avoid expensive reagents, complex purification steps, or low yields are favored. For example, in the broader pyrazine market, synthetically produced compounds are significantly cheaper than those obtained through natural extraction, highlighting the importance of efficient chemical synthesis. d-nb.info

Environmental Factors: From an environmental perspective, the choice of reagents and solvents is critical. Reagents like thionyl chloride, while effective, pose disposal and environmental challenges, making processes that utilize them difficult to scale up responsibly. researchgate.net The development of alternative, safer reaction conditions, such as using toluene as a solvent with a catalytic amount of dimethylformamide (DMF), represents a move toward a more environmentally acceptable process. researchgate.net

| Consideration | Economic Implication | Environmental Implication | Reference |

|---|---|---|---|

| Reagent Choice (e.g., Thionyl Chloride) | Can be a cost-effective chlorinating agent on a small scale. | Poses significant disposal and environmental issues, making large-scale use problematic. | researchgate.net |

| Solvent Selection | Solvent cost and recycling potential affect overall process economics. | Use of hazardous solvents like MTBE creates safety and environmental risks; preference for greener alternatives like toluene. | researchgate.net |

| Process Efficiency & Yield | Higher yields and simpler purification directly reduce the cost per kilogram of the final product. | Efficient reactions generate less waste and consume fewer raw materials per unit of product. | d-nb.info |

| Waste Management | Costs associated with treating and disposing of hazardous waste byproducts and spent solvents. | Minimizing the generation of hazardous waste is crucial for regulatory compliance and environmental protection. | environmentclearance.nic.ineuropa.eu |

Advanced Reactivity and Mechanistic Studies of 2,3 Bis Chloromethyl Pyrazine

Nucleophilic Substitution Reactions

The primary mode of reaction for 2,3-Bis(chloromethyl)pyrazine involves the nucleophilic substitution of the chloride atoms on the methyl groups. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and prone to attack by a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrazine (B50134) scaffold.

The two chloromethyl groups on the pyrazine ring are reactive sites for covalent bond formation with various nucleophiles. smolecule.com The compound readily undergoes substitution reactions with nucleophiles such as amines, thiols, alcohols, and carbanions. smolecule.comresearchgate.net This reactivity is fundamental to its application as a crosslinking agent and a precursor for functional materials. smolecule.com For instance, it can react with diethyl acetamido malonate, a carbon nucleophile, in an annulation reaction to form tetrahydropyrido[3,4-b]pyrazine scaffolds. researchgate.net The general susceptibility to nucleophilic substitution makes it a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. smolecule.com

A summary of the reactivity with different classes of nucleophiles is presented below.

| Nucleophile Type | Reagent Example | Product Type |

| Oxygen Nucleophiles | Alcohols, Alkoxides, Hydroxides | Ethers, Alcohols |

| Nitrogen Nucleophiles | Amines, Amides | Substituted Amines |

| Sulfur Nucleophiles | Thiols, Thiolates | Thioethers |

| Carbon Nucleophiles | Cyanides, Malonates | Nitriles, Alkylated Malonates |

This table illustrates the versatility of this compound in reacting with various nucleophilic agents to yield a range of functionalized pyrazine derivatives.

The reaction of this compound with alcohols or alkoxides is a classic example of the Williamson ether synthesis, proceeding via an SN2 mechanism. masterorganicchemistry.comorganic-chemistry.org In this reaction, an alkoxide ion (RO⁻) acts as the nucleophile, displacing the chloride ion from the chloromethyl group to form an ether. masterorganicchemistry.comdoi.org This method is a convenient route for preparing alkoxypyrazines from the corresponding halopyrazines. doi.org The reaction can be carried out using a sodium alkoxide, or by adding a strong base like sodium hydride (NaH) to an alcohol to generate the alkoxide in situ. masterorganicchemistry.comgoogle.com

The general reaction is as follows: Py-(CH₂Cl)₂ + 2 RO⁻Na⁺ → Py-(CH₂OR)₂ + 2 NaCl

This transformation is crucial for synthesizing various pyrazine derivatives where the ether linkage is a key structural component. google.com

Studies on analogous compounds, such as 2,5-Bis(chloromethyl)pyrazine (B3354308) and 2,3,5,6-tetrakis(chloromethyl)pyrazine, reveal complexities in the reaction with sodium alkoxides. researchgate.netresearchgate.net Instead of only yielding the expected simple substitution product (bis(alkoxymethyl)pyrazine), these reactions also produce unexpected acetal (B89532) derivatives (dialkoxymethyl-methylpyrazine). researchgate.netresearchgate.net The ratio of these products is highly dependent on the specific alkoxide used and the solvent system, indicating a biased or selective reaction pathway under certain conditions. researchgate.netresearchgate.net For example, the reaction of 2,5-Bis(chloromethyl)pyrazine with sodium alkoxide can yield both 2,5-bis(alkoxymethyl)pyrazine and 2-dialkoxymethyl-5-methylpyrazine. researchgate.net

Product Distribution in the Reaction of a Chloromethyl Pyrazine Analog with Sodium Alkoxide

| Reactant | Alkoxide/Solvent | Normal Substitution Product | Acetal Product |

|---|---|---|---|

| 2,5-Bis(chloromethyl)pyrazine | NaOR / ROH | 2,5-Bis(alkoxymethyl)pyrazine | 2-Dialkoxymethyl-5-methylpyrazine |

This table, based on reactions of analogous compounds, demonstrates how reaction conditions can influence the product distribution between normal substitution and acetal formation. researchgate.netresearchgate.net

The formation of unexpected pyrazine acetals from the reaction of chloromethyl pyrazines with sodium alkoxides suggests a complex reaction mechanism beyond a simple SN2 substitution. researchgate.netresearchgate.net A general mechanism has been proposed for this transformation under basic conditions. researchgate.netresearchgate.net This pathway likely involves an initial substitution, followed by a series of elimination and addition steps facilitated by the basic alkoxide, leading to the rearrangement and formation of the more stable acetal and methyl-substituted pyrazine ring. The specific details of this mechanism, including the potential for intermediate ylide formation or other reactive species, are a subject of ongoing investigation to fully understand the observed product distributions.

This compound readily reacts with primary and secondary amines, as well as other nitrogen-containing nucleophiles, to yield the corresponding N-substituted derivatives. smolecule.com The reaction typically proceeds via a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This reaction is a cornerstone for building more complex molecules, as the resulting amino-functionalized pyrazines are valuable precursors in medicinal chemistry. In some heterocyclic systems, the choice of nucleophile can influence the reaction pathway; for example, more nucleophilic amines and thiols can sometimes favor tele-substituted products over simple ipso-substitution, although this is more commonly observed in substitutions directly on the ring rather than on a side chain. acs.org

Formation of Ether and Alkoxide Derivatives

Electrophilic Substitution Reactions (Considerations for Pyrazine Ring)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. doi.org This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene (B151609) and other electron-rich aromatic compounds, are generally difficult to achieve on the pyrazine ring and often require harsh conditions, if they proceed at all.

Elimination Reactions

Elimination reactions are a significant aspect of the chemistry of this compound, particularly as a pathway to reactive intermediates. The presence of benzylic-like hydrogens alpha to the pyrazine ring facilitates elimination processes, especially under basic conditions.

A key transformation involving elimination is the formation of a pyrazine-2,3-quinodimethane intermediate. This reaction is analogous to the base-induced 1,6-elimination seen in other bis(halomethyl)arenes, which is the first step in the Gilch polymerization route to poly(arylene vinylene)s. db-thueringen.de When treated with a strong, non-nucleophilic base like potassium tert-butoxide, this compound can undergo a double dehydrochlorination. This process generates the highly reactive quinodimethane species in situ, which then spontaneously polymerizes. db-thueringen.de

The proposed mechanism involves the initial abstraction of a proton from one of the methylene (B1212753) groups by the base, followed by the elimination of a chloride ion to form a transient vinyl chloride intermediate. A second elimination from the remaining chloromethyl group generates the conjugated quinodimethane system. The mechanism for the subsequent polymerization of the quinodimethane intermediate is complex and has been debated, with both radical and anionic pathways considered plausible. db-thueringen.de

Elimination can also occur as a competing side reaction in other transformations, such as nucleophilic substitution or halogen exchange reactions, especially when using polar aprotic solvents at elevated temperatures.

Table 1: Elimination Reaction of this compound

| Reaction Type | Reagents/Conditions | Intermediate Formed | Primary Application |

|---|

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While much of the literature on pyrazines focuses on the cross-coupling of halogens directly attached to the aromatic ring, the chloromethyl groups of this compound also offer potential for such transformations. thieme-connect.deethernet.edu.et The reactivity of benzylic halides in cross-coupling reactions is well-established.

Chloropyrazines can be coupled with various organometallic reagents, including Grignard reagents and organoboron compounds (in Suzuki-Miyaura reactions), typically using palladium or nickel catalysts. thieme-connect.dechemie-brunschwig.ch These reactions allow for the introduction of alkyl, aryl, alkenyl, or alkynyl groups onto the pyrazine core. thieme-connect.de For this compound, these reactions would proceed via nucleophilic attack on the carbon of the chloromethyl group, facilitated by an organometallic catalyst.

For example, a Suzuki-type coupling could potentially react this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle would involve oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. chemie-brunschwig.ch Similarly, Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are viable pathways. thieme-connect.dechemie-brunschwig.ch The use of 2,5-bis(chloromethyl)pyrazine in metal-catalyzed cross-coupling reactions has been noted, suggesting similar reactivity for the 2,3-isomer. vulcanchem.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Organometallic Reagent | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., Ar-B(OH)₂) | Palladium(0) complexes | C-C (sp³-sp²) |

| Negishi | Organozinc compounds (e.g., R-ZnX) | Palladium or Nickel complexes | C-C |

Radical Reactions and Polymerization Pathways

This compound is a key monomer in the synthesis of specialized polymers, a role defined by its ability to undergo radical reactions and polymerization. tandfonline.comtandfonline.com

The synthesis of the monomer itself can proceed via a radical chlorination of 2,3-dimethylpyrazine (B1216465) using reagents like N-chlorosuccinimide (NCS) with a radical initiator, or chlorine gas under UV irradiation. researchgate.netthieme-connect.de The stability of the resulting bis(chloromethyl) compound is a critical factor, as post-halogenation side reactions can occur. tandfonline.comtandfonline.com

A primary application of this compound is in the synthesis of poly(2,3-pyrazinedimethylene), a heteroaromatic analog of poly(p-xylylene). This is most commonly achieved via the Gilch polymerization route. db-thueringen.de As described previously, the process begins with a base-induced 1,6-elimination to form the pyrazine-2,3-quinodimethane monomer in situ. db-thueringen.deresearchgate.net

This highly reactive intermediate then undergoes a spontaneous 1,6-polymerization. researchgate.net The exact mechanism of this polymerization step is debated, with evidence supporting both a radical pathway, involving the coupling of diradical species, and an anionic pathway. db-thueringen.de The resulting polymer features a backbone of alternating pyrazine and vinylene-like units, creating a conjugated or semi-conjugated material with interesting electronic properties derived from the nitrogen-containing heterocyclic ring. tandfonline.comtandfonline.com

Electrochemical reduction of similar bis(haloalkyl)arenes has also been shown to produce quinodimethane intermediates that subsequently polymerize, offering an alternative to base-induced elimination. researchgate.net

The bifunctional nature of this compound makes it an important monomer for creating polymers with specific properties. The incorporation of the electron-deficient pyrazine ring into a polymer backbone can enhance electron affinity, a desirable trait for materials used in optoelectronic devices. tandfonline.com

Beyond the Gilch route, this monomer can theoretically be used in other polymerization techniques. For instance, polycondensation reactions with difunctional nucleophiles (e.g., diamines, dithiols, or diols) could lead to polymers containing the pyrazinylmethyl moiety in the main chain, though this is less common than its use in forming poly(xylylene) analogs. Its primary role remains as a precursor to the pyrazine-2,3-quinodimethane reactive intermediate for producing conjugated polymers. db-thueringen.detandfonline.com

Derivatives and Advanced Chemical Transformations of 2,3 Bis Chloromethyl Pyrazine

Synthesis of Pyrazine-Fused Heterocycles

The two electrophilic chloromethyl groups on the pyrazine (B50134) ring are ideal handles for intramolecular cyclization reactions to form fused heterocyclic scaffolds. By reacting 2,3-bis(chloromethyl)pyrazine with appropriate dinucleophiles, a range of bicyclic and polycyclic aromatic systems can be accessed.

Pyrrolo[2,3-b]pyrazine Scaffolds

The synthesis of pyrrolo[2,3-b]pyrazines from this compound can be envisioned through a reaction with primary amines. This transformation would likely proceed through a two-step sequence: an initial double nucleophilic substitution of the chlorine atoms by the primary amine to form a diamine intermediate, followed by an intramolecular cyclization.

While a direct, one-pot synthesis from this compound and a primary amine is not extensively documented in readily available literature, the proposed pathway is a common strategy in heterocyclic chemistry. The initial substitution would yield a 2,3-bis(alkylaminomethyl)pyrazine. Subsequent intramolecular cyclization, likely under thermal conditions or in the presence of a catalyst, would then lead to the formation of the pyrrolo[2,3-b]pyrazine ring system. The feasibility of this approach is supported by the known synthesis of pyrrolo[2,3-b]pyrazines from related precursors. rsc.org For instance, the cyclization of 2-(dicyanoylidene)-3-halopyrazines with amines provides a route to this scaffold. rsc.org

A plausible reaction scheme is presented below:

Scheme 1: Proposed Synthesis of Pyrrolo[2,3-b]pyrazines

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| This compound | Primary Amine (R-NH₂) | 2,3-Bis((R-amino)methyl)pyrazine | N-R-Pyrrolo[2,3-b]pyrazine |

Thieno[3,4-b]pyrazine (B1257052) Systems

The construction of the thieno[3,4-b]pyrazine scaffold from this compound can be achieved by reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S). researchgate.netnih.gov This reaction is a classic example of forming a heterocyclic ring through nucleophilic substitution followed by intramolecular cyclization.

The reaction proceeds by the sequential displacement of the two chloride ions by the sulfide ion. The first substitution forms a thiol intermediate which, being in close proximity to the second chloromethyl group, readily undergoes an intramolecular S-alkylation to form the stable five-membered thiophene (B33073) ring fused to the pyrazine core. This method provides a straightforward and efficient route to the thieno[3,4-b]pyrazine system. researchgate.netnih.gov These compounds are of interest in materials science for the development of low band gap organic materials. rsc.org

Table 1: Synthesis of Thieno[3,4-b]pyrazine

| Reactant 1 | Reagent | Product |

| This compound | Sodium Sulfide (Na₂S) | Thieno[3,4-b]pyrazine |

Pyrazolo[3,4-b]pyrazines

The synthesis of pyrazolo[3,4-b]pyrazines from this compound can be accomplished by reaction with hydrazine (B178648) (N₂H₄) or its derivatives. researchgate.netnih.gov This reaction is analogous to the synthesis of other fused nitrogen-containing heterocycles.

The reaction involves the nucleophilic attack of both nitrogen atoms of the hydrazine molecule on the two electrophilic chloromethyl carbons. This double substitution reaction leads to the formation of a six-membered dihydropyrazino[2,3-d]pyridazine intermediate, which can then be oxidized to the aromatic pyrazolo[3,4-b]pyrazine. The use of substituted hydrazines would allow for the introduction of various substituents on the pyrazole (B372694) nitrogen of the final product.

While specific examples starting directly from this compound are not prevalent in the literature, the general reactivity pattern of dihaloalkanes with hydrazine strongly supports this synthetic route. researchgate.netnih.gov

Other Fused Ring Systems (e.g., quinoxalines, pteridines)

The versatility of this compound as a building block extends to the synthesis of other important fused heterocyclic systems like quinoxalines and pteridines. nih.govresearchgate.net

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives generally involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govrsc.orgresearchgate.net To utilize this compound for this purpose, it would first need to be converted into a pyrazine-2,3-dicarbaldehyde (B12571530) or a related 1,2-dicarbonyl derivative. This can be achieved through oxidation of the chloromethyl groups. The resulting pyrazine-1,2-dicarbonyl compound can then be condensed with a substituted ortho-phenylenediamine to yield a variety of quinoxaline derivatives. nih.gov

Pteridines: Pteridines are another class of fused heterocycles that can be synthesized from pyrazine precursors. strath.ac.ukrsc.org The common route to pteridines is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. researchgate.net Similar to the synthesis of quinoxalines, this compound can be oxidized to pyrazine-2,3-dicarbaldehyde. This diketone can then be reacted with a 4,5-diaminopyrimidine to afford the corresponding pteridine. strath.ac.ukrsc.org

Generation of Pyrazine-Based Ligands for Coordination Chemistry

The pyrazine ring is a well-known bridging ligand in coordination chemistry, capable of mediating electronic communication between metal centers. The presence of the two chloromethyl groups in this compound provides a convenient platform for the synthesis of more complex polydentate ligands. rsc.orgscispace.comresearchgate.net

Design and Synthesis of Polydentate Pyrazine Ligands

Polydentate ligands are crucial in coordination chemistry as they can form stable chelate complexes with metal ions. This compound serves as an excellent starting material for designing such ligands. The chloromethyl groups are susceptible to nucleophilic substitution by a wide range of nucleophiles containing donor atoms like nitrogen, oxygen, and sulfur.

By reacting this compound with nucleophiles such as pyridines, imidazoles, thiols, or alcohols, it is possible to introduce additional coordinating sites onto the pyrazine backbone. For example, reaction with two equivalents of a pyridine-containing thiol could yield a tetradentate ligand with two pyrazine nitrogens and two pyridine (B92270) nitrogens as donor atoms. The flexibility in the choice of nucleophile allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the properties of the resulting metal complexes. nih.govgeorgiasouthern.edu

Table 2: Examples of Nucleophiles for Polydentate Ligand Synthesis

| Nucleophile | Potential Donor Atoms in Ligand |

| 2-Mercaptopyridine | N (pyrazine), N (pyridine), S |

| Imidazole | N (pyrazine), N (imidazole) |

| 2-Picolylamine | N (pyrazine), N (pyridine), N (amine) |

| Glycolic acid | N (pyrazine), O (carboxylate), O (hydroxyl) |

The resulting polydentate ligands can then be used to form coordination complexes with a variety of transition metals, leading to the formation of mononuclear, binuclear, or polymeric structures with interesting magnetic, electronic, and catalytic properties.

Coordination with Transition Metal Ions (e.g., Ag(I), Pd(II), Cu(I), Mn(II), Fe(III), Co(II), Ni(II))

The pyrazine nucleus, particularly when functionalized, is an excellent building block for ligands in coordination chemistry. The nitrogen atoms of the pyrazine ring and additional donor atoms on the side chains can coordinate with various transition metal ions. While direct coordination studies using this compound are less common due to the reactivity of the chloromethyl groups, its derivatives are widely employed as ligands. These derivatives, formed by replacing the chlorine atoms with other coordinating groups, can bind to a range of transition metals, including Mn(II), Fe(III), Co(II), and Ni(II). nih.gov

The coordination behavior is highly dependent on the nature of the side chains. For instance, the derivative 2,3,5,6-tetrakis(aminomethyl)pyrazine (tampyz), which can be conceptually derived from a tetrasubstituted pyrazine, forms a one-dimensional polymeric complex with MnCl₂. rsc.org In this structure, the manganese atom is fully coordinated by all six functional groups of the ligand. rsc.org Similarly, pyrazine derivatives can act as bidentate ligands, coordinating through a pyrazine nitrogen and an azomethine nitrogen atom to form stable complexes with Mn(II), Fe(III), Co(II), and Ni(II). nih.gov The coordination typically results in octahedral or other well-defined geometries around the metal center. nih.govmdpi.comnih.gov

The interaction of pyrazine-based ligands with these metal ions is confirmed through various spectroscopic and analytical techniques. For example, in the FTIR spectra of metal complexes, shifts in the characteristic bands of the pyrazine ring and the functional side chains indicate coordination with the metal ion. nih.govmdpi.com

Table 1: Examples of Coordination Complexes with Pyrazine Derivatives and Various Transition Metals

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Mn(II) | Pyrazine carbohydrazonamide derivative | Octahedral | nih.gov |

| Fe(III) | Pyrazine carbohydrazonamide derivative | Octahedral | nih.gov |

| Co(II) | Pyrazine carbohydrazonamide derivative | Octahedral | nih.gov |

| Ni(II) | Pyrazine-2,3,5,6-tetracarboxylic acid | Octahedral | nih.gov |

| Cu(II) | 2,3,5,6-tetrakis(aminomethyl)pyrazine | Square-planar or distorted octahedral | rsc.org |

Formation of Supramolecular Assemblies and Coordination Polymers

The ability of pyrazine-based ligands to bridge metal centers is fundamental to the construction of supramolecular assemblies and coordination polymers. These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage and catalysis. acs.orgnih.gov this compound is a key starting material for synthesizing ligands that can self-assemble with metal ions to form these extended networks.

By converting the chloromethyl groups into other functionalities like hydroxyls (e.g., pyrazine-2,3-diyldimethanol) or carboxylates (e.g., pyrazine-2,3-dicarboxylic acid), ligands capable of forming multidimensional structures are created. For example, pyrazine-2,5-diyldimethanol, a positional isomer of the 2,3-derivative, reacts with various metal halides to form 1D and 3D coordination polymers. mdpi.compreprints.org In these structures, the pyrazine ligand bridges metal ions, and the hydroxyl groups can form extensive hydrogen-bonding networks, further extending the structure into non-covalent 3D frameworks. mdpi.compreprints.org

Similarly, pyrazine-2,3,5,6-tetracarboxylic acid has been shown to form a two-dimensional coordination polymer with Ni(II) ions. nih.gov In this polymer, the pyrazine derivative acts as a bis-bidentate ligand, bridging nickel ions to form 1D chains, which are then linked by other nickel ions to create a 2D layered structure. nih.gov The specific architecture of the resulting polymer can be influenced by factors such as the solvent used during synthesis. acs.orgnih.gov

Synthesis of Pyrazine-Containing Macromolecules

The incorporation of pyrazine moieties into polymer backbones can impart unique electronic, optical, and thermal properties to the resulting materials. This compound can be utilized as a monomer or a functionalizing agent in the synthesis of such macromolecules.

Poly(2-oxazoline) Derivatives

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties, making them attractive for biomedical applications. researchgate.netmdpi.com The synthesis of POx typically proceeds via a cationic ring-opening polymerization (CROP). researchgate.netrsc.org Functionalization of these polymers can be achieved by using functional initiators or by incorporating monomers with desired side chains.

This compound can be envisioned as a difunctional initiator for the CROP of 2-oxazoline monomers. The reactive chloromethyl groups can initiate the polymerization from two points, leading to the formation of triblock copolymers with a central pyrazine unit and two POx arms. This approach allows for the precise placement of the pyrazine core within the polymer architecture. The living nature of CROP allows for control over the length of the polymer chains and the synthesis of well-defined block copolymers. researchgate.netmdpi.comrsc.org

Other Polymer Architectures Incorporating Pyrazine Moieties

Beyond poly(2-oxazoline)s, the pyrazine unit can be integrated into various other polymer architectures. The difunctional nature of this compound and its derivatives makes them suitable for step-growth polymerization reactions. For example, derivatives such as 2,3-bis(aminomethyl)pyrazine or 2,3-pyrazinedimethanol (B1602936) could be reacted with complementary difunctional monomers (e.g., diacyl chlorides or diisocyanates) to produce polyamides or polyurethanes, respectively. The rigid, aromatic pyrazine ring in the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting materials. Coordination polymers, as discussed previously, represent another major class of polymer architectures incorporating pyrazine moieties, where the polymer is formed through the coordination of pyrazine-based ligands to metal ions. nih.gov

Functionalization for Biological Applications

The pyrazine scaffold is present in numerous biologically active molecules and clinically used drugs. researchgate.netmdpi.com Functionalization of this compound provides a route to novel compounds with potential therapeutic or diagnostic applications.

Development of Pyrazine-Derived Reducing Agents (e.g., 2,3-Bis(mercaptomethyl)pyrazine)

A significant application of this compound is in the synthesis of the novel disulfide-reducing agent, 2,3-bis(mercaptomethyl)pyrazine (BMMP). nih.govnih.govrsc.org This compound was developed as a superior alternative to the long-standing reagent dithiothreitol (B142953) (DTT) for reducing disulfide bonds in proteins and other biomolecules, a crucial process in chemical biology. nih.govrsc.org

BMMP is synthesized from 2,3-dimethylpyrazine (B1216465) in a three-step process, which involves the formation of this compound as a key intermediate. nih.gov The rationale behind the design of BMMP was to incorporate an electron-deficient pyrazine ring to preorganize the molecule for disulfide bond formation and to lower the pKa of the thiol groups. nih.govrsc.org

Computational and experimental studies have demonstrated the superior performance of BMMP compared to DTT. nih.govrsc.org The thiol pKa values of BMMP are significantly lower than those of DTT, which extends the effective pH range for disulfide reduction. rsc.org In various assays, BMMP reduces disulfide bonds approximately 10-fold faster than DTT under biological conditions. nih.gov Its reduction potential (E°′) was determined to be -0.301 V, making it a potent reducing agent. rsc.org

Table 2: Physicochemical Properties of BMMP compared to DTT

| Property | 2,3-Bis(mercaptomethyl)pyrazine (BMMP) | Dithiothreitol (DTT) | Reference |

|---|---|---|---|

| Calculated Thiol pKₐ | Lower than DTT | Higher than BMMP | rsc.org |

| Reduction Potential (E°′) | -0.301 V | -0.327 V | rsc.org |

| Relative Reduction Rate | ~10-fold faster than DTT | - | nih.gov |

The enhanced reactivity and favorable physicochemical properties, including low odor and adequate aqueous solubility, position BMMP as a highly attractive reagent for applications in chemical biology that require efficient disulfide bond reduction. nih.gov

Potential Applications in Advanced Materials Science

Optoelectronic Materials

The integration of the electron-accepting pyrazine (B50134) nucleus into π-conjugated systems is a key strategy for developing novel optoelectronic materials. rsc.org This heterocycle favorably influences charge transfer properties, which are critical for the performance of electronic devices. rsc.org

Fluorescent Materials for Organic Light-Emitting Diodes (OLEDs)

Research on pyrazine-containing emitters has yielded impressive results. For instance, pyrazino[2,3-f] chimia.chnih.govphenanthroline-based TADF emitters have demonstrated color-tunable emissions from sky-blue to yellow-orange, achieving a maximum external quantum efficiency (EQE) as high as 20.1% in a doped OLED device. rsc.org Other indenopyrazine derivatives have also been synthesized, showing strong blue emission and high thermal stability, with one such material achieving a luminance efficiency of 5.15 cd/A in a non-doped device. researchgate.net These findings underscore the potential of the pyrazine core, accessible from precursors like 2,3-Bis(chloromethyl)pyrazine, in developing next-generation OLEDs. googleapis.com

| Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |

|---|---|---|---|---|

| PXZ-DPPN | 20.1% | Yellow-Orange | (0.49, 0.50) | rsc.org |

| Ac-DPPN | 5.8% | Green | (0.28, 0.52) | rsc.org |

| tCz-DPPN | 1.7% | Sky-Blue | (0.15, 0.23) | rsc.org |

| PY-EIP (Non-doped) | Not Reported | Blue (468 nm) | (0.19, 0.30) | researchgate.net |

Conjugated Polymers for Optoelectronic Devices

Conjugated polymers containing pyrazine units are a significant area of research due to their potential as n-type (electron-transporting) materials. nih.gov The electron-deficient pyrazine ring, when incorporated into a polymer backbone, can lower the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. nih.gov this compound serves as a key monomer for synthesizing such polymers. The two chloromethyl groups provide reactive sites for polymerization reactions, allowing the pyrazine unit to be integrated into a long, conjugated chain.

A notable class of such materials is pyrazinacene conjugated polymers, which are composed of linearly fused pyrazine units. nih.gov These polymers exhibit multi-electron reduction capabilities and remarkable stability. nih.gov The synthesis of these materials can involve complex, multi-step pathways to create suitable monomers for polymerization. The resulting polymers have LUMO energy levels that are competitive with some of the best-performing n-type polymers available. nih.gov Furthermore, the incorporation of pyrazine units can enhance the electron-transporting properties of materials when used as a dopant in OLEDs. researchgate.net

| Polymer | Monomer Reduction Potential (V) | Polymer Reduction Potential (V) | LUMO Energy Level (eV) | Reference |

|---|---|---|---|---|

| PN4A-Hg | -1.28 | -1.09 | -3.69 | nih.gov |

| PN6P-Hg | -1.42 | -1.21 | -3.57 | nih.gov |

Functional Polymers

The reactivity of the chloromethyl groups in this compound allows it to be a versatile monomer for creating a wide range of functional polymers with novel properties.

Monomers for Poly(arylene vinylene) and Poly(o-xylylene) Systems

This compound is an ideal monomer for synthesizing pyrazine-containing analogues of Poly(arylene vinylene) (PAV) and Poly(o-xylylene) (PXY) systems. The synthesis of substituted PAVs often utilizes bis(chloromethyl)benzene derivatives, which undergo polymerization reactions. researchgate.netnycu.edu.tw By substituting the benzene (B151609) ring with a pyrazine ring, as in this compound, novel polymers with altered electronic properties can be created.

For instance, the polymerization of monomers with chloromethyl groups can be achieved using bases like potassium tert-butoxide to form the vinylene linkages of PAVs. researchgate.net Similarly, chemical vapor deposition (CVD) polymerization of bis(chloromethyl) monomers can be used to create thin films of precursor polymers, which are then thermally converted to the final conjugated polymer. nycu.edu.twkoreascience.kr The incorporation of the pyrazine unit into the PAV or PXY backbone would be expected to enhance electron affinity and modify the photoluminescent properties of the resulting polymer film.

Integration into Polymer Backbones for Modified Properties

The deliberate integration of specific chemical units into a polymer's backbone is a powerful method for modifying its fundamental properties. Incorporating the 2,3-disubstituted pyrazine unit from this compound can induce significant changes in a polymer's electronic, optical, and conformational characteristics. nih.gov Because the pyrazine ring is electron-deficient, its presence in a polymer chain can improve electron transport capabilities, making the material suitable for applications in organic thin-film transistors (OTFTs) and other electronic devices. rsc.org

Furthermore, the inclusion of heterocyclic units like pyrazine can alter the polymer's solubility and conformational structure. nih.gov For example, the incorporation of heterocyclic building blocks into peptoid backbones has been shown to result in conformationally biased oligomers and can increase aqueous solubility. nih.gov This principle extends to other polymer systems, where the pyrazine unit can introduce specific kinks or rigid sections into the backbone, influencing how the polymer chains pack in the solid state and affecting the final material's bulk properties.

Supramolecular Chemistry

The pyrazine ring, with its two nitrogen atoms, is an excellent building block for supramolecular chemistry. chimia.chresearchgate.net These nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions, enabling the formation of complex, self-assembled architectures. This compound can be used as a starting material to synthesize more elaborate ligands for this purpose.

For example, the chloromethyl groups can be chemically transformed into larger, more complex coordinating arms, such as oligopyridyl chains. chimia.ch The resulting 2,3-disubstituted pyrazine ligands can then be used to direct the assembly of intricate supramolecular structures. The topology and complexation behavior of these systems are heavily influenced by the steric and electronic effects of the central pyrazine ring. chimia.ch The ability to form predictable, non-covalent interactions makes the pyrazine core a valuable component in designing molecular sensors, cages, and networks. researchgate.netrsc.org

| Interaction Type | Role of Pyrazine Nitrogen | Potential Application | Reference |

|---|---|---|---|

| Hydrogen Bonding | Acceptor | Crystal engineering, molecular recognition | researchgate.net |

| Metal Coordination | Ligand Site | Self-assembled cages, coordination polymers, catalysis | chimia.ch |

| π-π Stacking | Aromatic Core | Formation of columnar structures, charge transport pathways | researchgate.net |

Host-Guest Chemistry (e.g., Fullerene Binding)

The field of host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. The electron-deficient nature of the pyrazine ring, combined with the potential for derivatization at the chloromethyl positions, suggests that this compound could be a precursor for designing hosts for electron-rich guests.

However, a comprehensive review of the scientific literature reveals a notable absence of specific research focused on the application of this compound or its direct derivatives as hosts for fullerenes. While the broader class of pyrazine-containing macrocycles has been investigated for their ability to form complexes with various guest molecules, dedicated studies involving this compound in fullerene binding have not been reported. The reactive nature of the chloromethyl groups could potentially be utilized to synthesize larger, more complex host structures, but such research is yet to be published.

Self-Assembly of Metal-Organic Frameworks and Coordination Architectures

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The nitrogen atoms in the pyrazine ring of this compound make it a potential candidate to act as a ligand in the formation of MOFs and other coordination polymers. The chloromethyl groups offer further reactive sites for post-synthetic modification of such frameworks, which could be used to tune their properties for specific applications like gas storage, catalysis, or sensing.

Emerging Research Directions and Future Perspectives

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies are becoming indispensable tools in modern chemical research. By using computer simulations and quantum mechanical calculations, researchers can predict molecular behavior and properties, saving time and resources in the laboratory.

Computational methods, particularly density functional theory (DFT), are being employed to investigate the intricate details of chemical reactions involving pyrazine (B50134) derivatives. nih.govnih.gov These studies can model the formation of intermediates and transition states, providing a step-by-step understanding of reaction pathways. For instance, theoretical investigations into the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) have highlighted the crucial role of catalysts like water, methanol, and acetic acid in the reaction's elementary steps. nih.gov Such computational insights can be extrapolated to understand and optimize the reactions of 2,3-Bis(chloromethyl)pyrazine, for example, in its conversion to other derivatives. The study of reaction sequences, such as addition-dehydration-addition-dehydration versus addition-addition-dehydration-dehydration, can be computationally explored to predict the most favorable pathways. nih.gov

Theoretical studies are instrumental in predicting the potential of new molecules before they are synthesized. Computational screening can identify promising derivatives of this compound for specific applications. For example, a comprehensive computational study on polycyclic bis-oxadiazolo-pyrazine derivatives has been used to design potential energetic materials. semanticscholar.org Using DFT, researchers calculated properties like heat of formation, density, and detonation velocities and pressures, identifying derivatives with high performance and reasonable stability. semanticscholar.org Similar computational approaches could be used to predict the electronic, optical, or biological properties of novel compounds derived from this compound, guiding synthetic efforts toward molecules with desired functionalities. semanticscholar.orgmdpi.com Furthermore, computational studies have been used to validate biological data for new pyrazine conjugates, demonstrating the synergy between theoretical predictions and experimental results. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of pyrazine compounds. researchgate.net These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Several green methods for synthesizing pyrazine derivatives have been reported, which could be adapted for the production of this compound and its related compounds. These include:

One-Pot Synthesis: A simple, cost-effective, and environmentally benign one-pot method has been developed for preparing pyrazine derivatives, reducing the need for multiple reaction steps and purification processes. tandfonline.commobt3ath.comtandfonline.com

Biocatalysis: The use of enzymes, such as Lipozyme® TL IM, in a continuous-flow system offers a greener route for producing pyrazinamide (B1679903) derivatives. nih.gov This method operates at mild temperatures and reduces the use of hazardous reagents. nih.gov

Atom-Economical Reactions: Catalysis by earth-abundant metals like manganese in dehydrogenative coupling reactions provides a sustainable method for synthesizing substituted pyrazines. nih.gov These reactions are highly atom-economical, producing only hydrogen gas and water as byproducts. nih.gov

These greener synthetic strategies represent a significant step forward in the sustainable production of valuable pyrazine compounds.

Advanced Characterization Techniques for Novel Derivatives

As new derivatives of this compound are synthesized, advanced analytical techniques are crucial for their complete characterization. Modern methods provide detailed information about molecular structure, purity, and physical properties.

A suite of spectroscopic and analytical methods is typically employed to characterize novel pyrazine derivatives:

Spectroscopic Methods: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating molecular structure. nih.govrsc.org

Mass Spectrometry (MS): This technique is essential for determining the molecular weight and fragmentation patterns of new compounds. It is often coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the separation and identification of compounds in complex mixtures. researchgate.netgoogle.com

Other Techniques: Elemental Analysis (EA), Atomic Absorption Spectrometry (AAS), and Thermogravimetric Analysis (TGA) provide information on the elemental composition, metal content, and thermal stability of new compounds, respectively. nih.govrsc.org

The development of electrochemical sensors also presents a promising avenue for the rapid and sensitive detection of pyrazines. researchgate.netresearchgate.net

Interdisciplinary Research with Materials Science and Chemical Biology

The versatility of the pyrazine scaffold makes this compound a valuable building block in interdisciplinary research, particularly at the interface of materials science and chemical biology.

In materials science , pyrazine derivatives are being explored for the development of new functional materials. Computational studies have shown that the bis-oxadiazolo-pyrazine backbone is a versatile platform for designing energetic materials with high detonation performance. semanticscholar.org The introduction of specific functional groups onto the pyrazine ring can fine-tune properties such as density and heat of formation. semanticscholar.org

In the realm of chemical biology , pyrazine-containing molecules are of significant interest due to their diverse biological activities. mdpi.commdpi.com A notable example directly related to the subject compound is the development of 2,3-bis(mercaptomethyl)pyrazine (BMMP) as a disulfide-reducing agent. nih.gov Synthesized from this compound, BMMP shows markedly superior reactivity compared to the long-standing reagent dithiothreitol (B142953) (DTT) for reducing disulfide bonds in proteins and other biomolecules, highlighting its potential as a powerful tool in biochemical and biological research. nih.gov The pyrazine core is a component of many biologically active compounds, and its derivatives continue to be investigated for applications in drug discovery. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,3-Bis(chloromethyl)pyrazine derivatives, and how are reaction conditions optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, copper(II) coordination complexes with pyrazine derivatives are synthesized by dissolving precursors (e.g., copper chloride) in polar solvents like methanol, followed by ligand addition under reflux . Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature. Thin-layer chromatography (TLC) is used to monitor reaction progress, and purification employs recrystallization or preparative TLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its complexes?

Key techniques include:

- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer bands and quantifies complex stoichiometry via titration (e.g., absorbance vs. molar ratio plots) .

- FT-IR spectroscopy : Confirms functional groups (e.g., C-Cl stretches at ~600–700 cm⁻¹) and metal-ligand bonding .

- Elemental analysis : Validates purity and empirical formulas.

- Conductivity measurements : Assess electrolytic behavior in solution .

Q. How are pyrazine derivatives utilized as ligands in coordination chemistry?

Pyrazine derivatives act as multidentate ligands due to their nitrogen-rich aromatic rings. For instance, 2,3-bis(2-pyridyl)pyrazine (DPP) forms stable octahedral Ru(III) complexes with 1:2 metal-to-ligand stoichiometry. The rigid structure enhances π-π stacking in crystals, relevant for designing sensors or catalysts .

Advanced Questions

Q. How can spectrophotometric titration resolve stoichiometric ambiguities in metal-pyrazine complexes?

Titration curves (absorbance vs. [metal]/[ligand]) identify inflection points corresponding to dominant stoichiometries. For DPP-Ru(III) systems, a 1:2 ratio is confirmed by a plateau at 354 nm, supported by Job’s plot analysis . Stability constants (logβ) are calculated using nonlinear regression of titration data, accounting for solution equilibria .

Q. What crystallographic strategies are employed to resolve structural discrepancies in pyrazine derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and packing interactions. For example, π-stacking distances (e.g., 3.435 Å in thiophene-pyrazine ligands) validate intermolecular interactions. Discrepancies between experimental and computational models (e.g., PM3-optimized geometries) are resolved by refining thermal parameters and validating hydrogen bonding networks .

Q. How do stability studies inform the design of pyrazine-based bioactive complexes?

Stability in solution (acetonitrile/water) is assessed via cyclic voltammetry and thermogravimetric analysis (TGA). For Ru(III)-DPP complexes, high logβ values (>10) indicate robustness under physiological conditions. Biological activity (e.g., antifungal MIC/MBC) correlates with stability; hydrolytically labile complexes may require encapsulation for in vivo applications .

Q. What methodologies address contradictions in reported biological activities of pyrazine derivatives?

Contradictions arise from variations in assay conditions (e.g., pH, solvent). Standardized protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.